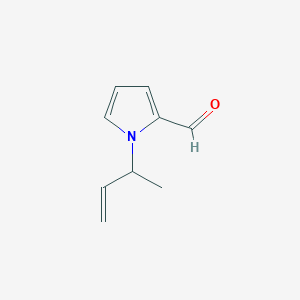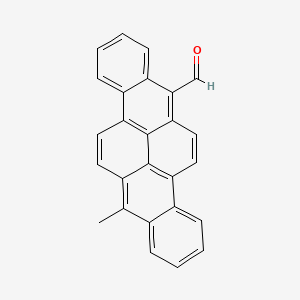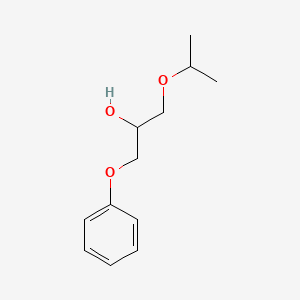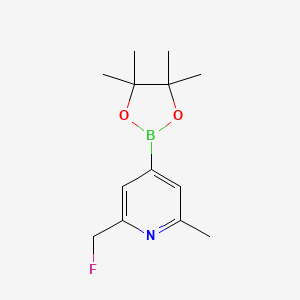
Butanedioic acid, diazo-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, diazo-, dimethyl ester is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by a diazo group and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, diazo-, dimethyl ester typically involves the reaction of butanedioic acid with diazomethane in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of diazomethane and the use of specialized equipment to ensure safety and efficiency. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, diazo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Butanedioic acid, dimethyl ester with an amine group.
Substitution: Various substituted butanedioic acid, dimethyl ester derivatives.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, diazo-, dimethyl ester has several applications in scientific research:
Biology: Studied for its potential use in modifying biological molecules and probing enzyme mechanisms.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of butanedioic acid, diazo-, dimethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the diazo group and has different reactivity.
Butanedioic acid, methylene-, dimethyl ester: Contains a methylene group instead of a diazo group.
Butanedioic acid, (dimethoxyphosphinyl)-, dimethyl ester: Contains a dimethoxyphosphinyl group.
Uniqueness
Butanedioic acid, diazo-, dimethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. The diazo group allows for unique chemical transformations that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
55514-36-8 |
|---|---|
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
dimethyl 2-diazobutanedioate |
InChI |
InChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3 |
InChI-Schlüssel |
PHASMEMUYYLXCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)




![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)





